4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine
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Overview
Description
4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine is a complex organic compound that features a piperazine ring substituted with a 2-chlorophenyl group, a fluorine atom, and an oxan-4-yl group attached to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine typically involves multiple steps, starting with the preparation of the piperazine ring and its subsequent functionalization. The key steps include:
Formation of the Piperazine Ring: This can be achieved through a Mannich reaction, where a secondary amine (piperazine) reacts with formaldehyde and a primary or secondary amine.
Introduction of the 2-Chlorophenyl Group: This step involves the nucleophilic substitution of a chlorinated aromatic compound with the piperazine ring.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Fluorine Atom and Oxan-4-yl Group: These groups can be introduced through selective halogenation and etherification reactions, respectively.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine in acetic acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biology: It is used in research to understand its effects on biological systems, including its interaction with cellular receptors and enzymes.
Chemistry: The compound serves as a model for studying the reactivity and stability of substituted piperazine and pyrimidine derivatives.
Industry: It may have applications in the development of new materials or as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-{4-[(4-Chlorophenyl)phenylmethyl]piperazin-1-yl}acetic Acid Dihydrochloride
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide
Uniqueness
4-[4-(2-Chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22ClFN4O |
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Molecular Weight |
376.9 g/mol |
IUPAC Name |
4-[4-(2-chlorophenyl)piperazin-1-yl]-5-fluoro-6-(oxan-4-yl)pyrimidine |
InChI |
InChI=1S/C19H22ClFN4O/c20-15-3-1-2-4-16(15)24-7-9-25(10-8-24)19-17(21)18(22-13-23-19)14-5-11-26-12-6-14/h1-4,13-14H,5-12H2 |
InChI Key |
XWSBGPOZWLIUKR-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1C2=C(C(=NC=N2)N3CCN(CC3)C4=CC=CC=C4Cl)F |
Origin of Product |
United States |
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